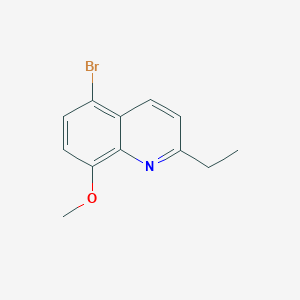

5-Bromo-2-ethyl-8-methoxyquinoline

Descripción

5-Bromo-2-ethyl-8-methoxyquinoline is a quinoline derivative with a bromine atom at position 5, an ethyl group at position 2, and a methoxy group (-OCH₃) at position 6. This compound’s structure confers unique electronic, steric, and solubility properties, making it valuable in pharmaceutical synthesis, material science, and catalysis. The bromine atom enhances electrophilic reactivity, facilitating cross-coupling reactions, while the ethyl and methoxy groups influence steric bulk and solubility, respectively .

Propiedades

Fórmula molecular |

C12H12BrNO |

|---|---|

Peso molecular |

266.13 g/mol |

Nombre IUPAC |

5-bromo-2-ethyl-8-methoxyquinoline |

InChI |

InChI=1S/C12H12BrNO/c1-3-8-4-5-9-10(13)6-7-11(15-2)12(9)14-8/h4-7H,3H2,1-2H3 |

Clave InChI |

QIPUCSNWEJQOKS-UHFFFAOYSA-N |

SMILES canónico |

CCC1=NC2=C(C=CC(=C2C=C1)Br)OC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Quinoline Derivatives

Substituent Position and Electronic Effects

5-Bromo-8-methoxy-2-methylquinoline (CAS 103862-55-1)

- Structure : 5-Br, 8-OCH₃, 2-CH₃.

- Molecular Formula: C₁₁H₁₀BrNO.

- Key Differences: The methyl group at position 2 reduces steric hindrance compared to the ethyl group in the target compound. This results in lower lipophilicity (logP ~2.1 vs.

4-Bromo-8-methoxyquinoline

- Structure : 4-Br, 8-OCH₃.

- Molecular Formula: C₁₀H₈BrNO.

- Key Differences: The bromine at position 4 (vs. 5) alters electron distribution, reducing electrophilicity at the quinoline core. This positional isomer is less reactive in Suzuki-Miyaura couplings but shows promise in radiopharmaceuticals due to its planar geometry .

5-Bromo-8-methylquinoline (CAS 74316-55-5)

Substituent Type and Functional Group Impact

8-Bromo-2-methoxyquinoline

- Structure : 8-Br, 2-OCH₃.

- Molecular Formula: C₁₀H₈BrNO.

- Key Differences : Swapping bromine and methoxy positions (vs. the target compound) shifts the electron-withdrawing effect to position 8, diminishing reactivity at position 5. This derivative exhibits weaker binding to metalloenzymes in preclinical studies .

4-Bromo-8-chloro-5-methoxy-2-methylquinoline (CAS 1189107-60-5)

- Structure : 4-Br, 8-Cl, 5-OCH₃, 2-CH₃.

- Molecular Formula: C₁₁H₉BrClNO.

- Key Differences : The chloro group at position 8 (vs. methoxy) increases electrophilicity but reduces metabolic stability. The methyl at position 2 provides moderate steric hindrance, intermediate between ethyl and hydrogen analogs .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Substituents (Positions) | Key Properties |

|---|---|---|---|---|

| 5-Bromo-2-ethyl-8-methoxyquinoline | N/A | C₁₂H₁₂BrNO | 5-Br, 2-C₂H₅, 8-OCH₃ | High lipophilicity (logP = 2.8), moderate solubility |

| 5-Bromo-8-methoxy-2-methylquinoline | 103862-55-1 | C₁₁H₁₀BrNO | 5-Br, 2-CH₃, 8-OCH₃ | Lower steric hindrance, logP = 2.1 |

| 4-Bromo-8-methoxyquinoline | 1198-14-7 | C₁₀H₈BrNO | 4-Br, 8-OCH₃ | Planar structure, radiopharmaceutical use |

| 5-Bromo-8-methylquinoline | 74316-55-5 | C₁₀H₈BrN | 5-Br, 8-CH₃ | Low solubility (25 mg/L) |

| 8-Bromo-2-methoxyquinoline | N/A | C₁₀H₈BrNO | 8-Br, 2-OCH₃ | Weak enzyme inhibition (IC₅₀ > 10 µM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.